tert-butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate, Mixture of diastereomers: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a cyclohexyl ring, along with a carbamate functional group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate typically involves the following steps:
Formation of the cyclohexyl intermediate: The starting material, 4-hydroxy-3-methylcyclohexanone, is prepared through the hydrogenation of 4-hydroxy-3-methylphenol.
Carbamate formation: The cyclohexyl intermediate is then reacted with tert-butyl isocyanate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxo-3-methylcyclohexyl carbamate.
Reduction: Formation of tert-butyl N-(4-amino-3-methylcyclohexyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of stereochemistry and diastereomeric mixtures.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Used in the development of prodrugs that release active pharmaceutical ingredients upon metabolic conversion.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the carbamate group can undergo hydrolysis to release active species. The compound may modulate enzymatic activity or interact with receptor sites, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(3-methylcyclohexyl)carbamate
- tert-Butyl N-(4-hydroxy-3-methylphenyl)carbamate
Comparison:
tert-Butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate: is unique due to the presence of both hydroxy and methyl groups on the cyclohexyl ring, which can influence its reactivity and biological activity.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: lacks the methyl group, which may result in different steric and electronic properties.
tert-Butyl N-(3-methylcyclohexyl)carbamate: lacks the hydroxy group, affecting its hydrogen bonding capability and solubility.
tert-Butyl N-(4-hydroxy-3-methylphenyl)carbamate:
This detailed article provides a comprehensive overview of tert-butyl N-(4-hydroxy-3-methylcyclohexyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1697011-39-4 |
---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.